Cas no 2168896-11-3 (3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro5.5undecane)

3,3-ジメチル-4-(プロパン-2-イル)-1-オキサ-5,9-ジアザスピロ[5.5]ウンデカンは、複雑なスピロ環構造を有する有機化合物です。この化合物は、5,9-ジアザスピロ骨格を中心に、3,3-ジメチル基とイソプロピル基が導入された特徴的な構造を持ちます。酸素原子を含む1-オキサ基が環構造に組み込まれており、分子の極性や溶解性に影響を与えます。この独特な構造は、医薬品中間体や生物活性化合物の合成において有用な骨格を提供します。スピロ環システムの剛性と置換基の配置により、特定の受容体や酵素に対する選択的な相互作用が期待されます。また、立体化学的に制御された多環式構造は、創薬研究におけるリード化合物としての潜在性を示しています。

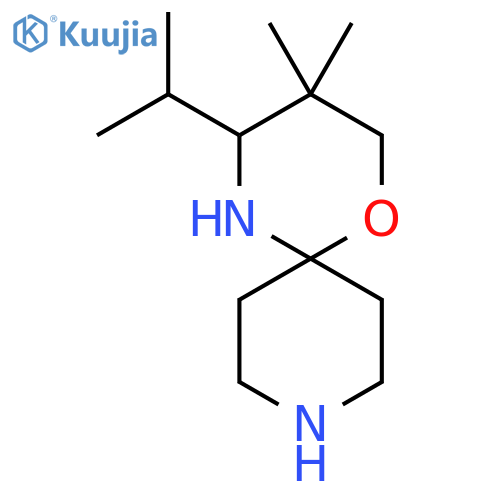

2168896-11-3 structure

商品名:3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro5.5undecane

3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro5.5undecane 化学的及び物理的性質

名前と識別子

-

- 3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro5.5undecane

- 3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.5]undecane

- 2168896-11-3

- EN300-1279538

-

- インチ: 1S/C13H26N2O/c1-10(2)11-12(3,4)9-16-13(15-11)5-7-14-8-6-13/h10-11,14-15H,5-9H2,1-4H3

- InChIKey: TZFIIFARCDWCDW-UHFFFAOYSA-N

- ほほえんだ: O1CC(C)(C)C(C(C)C)NC21CCNCC2

計算された属性

- せいみつぶんしりょう: 226.204513457g/mol

- どういたいしつりょう: 226.204513457g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 33.3Ų

3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro5.5undecane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1279538-1.0g |

3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.5]undecane |

2168896-11-3 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-1279538-5000mg |

3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.5]undecane |

2168896-11-3 | 5000mg |

$5179.0 | 2023-10-01 | ||

| Enamine | EN300-1279538-250mg |

3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.5]undecane |

2168896-11-3 | 250mg |

$1642.0 | 2023-10-01 | ||

| Enamine | EN300-1279538-2500mg |

3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.5]undecane |

2168896-11-3 | 2500mg |

$3501.0 | 2023-10-01 | ||

| Enamine | EN300-1279538-50mg |

3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.5]undecane |

2168896-11-3 | 50mg |

$1500.0 | 2023-10-01 | ||

| Enamine | EN300-1279538-10000mg |

3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.5]undecane |

2168896-11-3 | 10000mg |

$7681.0 | 2023-10-01 | ||

| Enamine | EN300-1279538-500mg |

3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.5]undecane |

2168896-11-3 | 500mg |

$1714.0 | 2023-10-01 | ||

| Enamine | EN300-1279538-100mg |

3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.5]undecane |

2168896-11-3 | 100mg |

$1572.0 | 2023-10-01 | ||

| Enamine | EN300-1279538-1000mg |

3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro[5.5]undecane |

2168896-11-3 | 1000mg |

$1785.0 | 2023-10-01 |

3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro5.5undecane 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

2168896-11-3 (3,3-dimethyl-4-(propan-2-yl)-1-oxa-5,9-diazaspiro5.5undecane) 関連製品

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量